![molecular formula C24H19ClO5 B14347339 Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate CAS No. 91488-57-2](/img/structure/B14347339.png)
Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate is a complex organic compound that combines the properties of acetic acid with a substituted anthracene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate typically involves the esterification of acetic acid with a substituted anthracene derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the chlorination of acetic acid followed by esterification with the anthracene derivative. The use of acetic anhydride as a catalyst can enhance the efficiency of the reaction . The process may also involve purification steps such as distillation to remove impurities and obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its hydroxy derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress response, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Chloroacetic acid: A simpler analog with similar reactivity but lacking the anthracene moiety.
Anthracene derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate is unique due to the combination of the acetic acid moiety with a substituted anthracene derivative. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
91488-57-2 |
|---|---|
Fórmula molecular |
C24H19ClO5 |
Peso molecular |
422.9 g/mol |
Nombre IUPAC |
acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C22H15ClO3.C2H4O2/c1-13(24)26-20-11-10-14(12-19(20)23)21-15-6-2-4-8-17(15)22(25)18-9-5-3-7-16(18)21;1-2(3)4/h2-12,25H,1H3;1H3,(H,3,4) |
Clave InChI |
HSZSROVKRIHRBL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)OC1=C(C=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


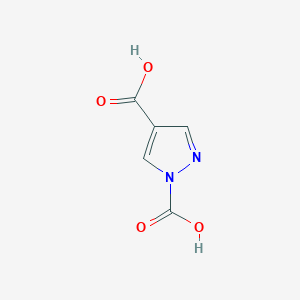
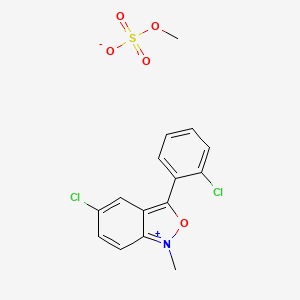

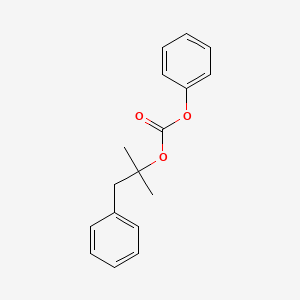
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)



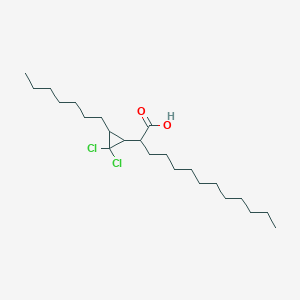

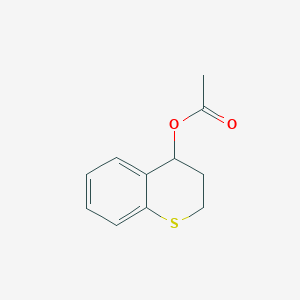
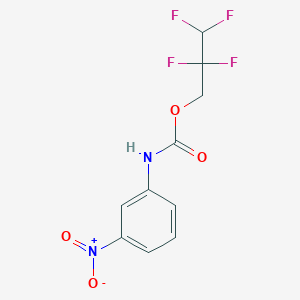

![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)
